molecular formula C18H18N2O3 B3065988 dl-6-Benzyloxytryptophan CAS No. 67607-63-0

dl-6-Benzyloxytryptophan

Cat. No.: B3065988
CAS No.: 67607-63-0
M. Wt: 310.3 g/mol
InChI Key: CIIAXGODDHHBDG-UHFFFAOYSA-N
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Description

Contextualization within Tryptophan Derivative Studies

Tryptophan and its derivatives are fundamental to a vast array of biological functions, serving as building blocks for proteins and as precursors to critical signaling molecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govmdpi.com The modification of the tryptophan scaffold has become a powerful tool in chemical biology to understand and manipulate these pathways. nih.gov

DL-6-Benzyloxytryptophan fits into this context as a protected form of 6-hydroxytryptophan. The benzyl (B1604629) group serves as a protecting group for the hydroxyl moiety, which can be sensitive to certain reaction conditions. This protection strategy is a common and crucial technique in organic synthesis, enabling chemists to perform modifications on other parts of the molecule without affecting the hydroxyl group. Once the desired modifications are complete, the benzyl group can be removed, typically through hydrogenolysis, to yield the final 6-hydroxylated product. nih.gov

One of the key applications of this compound is in the synthesis of 6-hydroxytryptophan and its N-acetylated form. For instance, N-acetyl-6-benzyloxytryptophan can be prepared and subsequently deprotected to yield N-acetyl-6-hydroxytryptophan. This specific metabolite has been identified as a natural substrate for a pigment-producing enzyme in the fungus Aspergillus nidulans. The synthesis of this compound, using this compound as a starting material, was crucial for confirming its identity and for studying the substrate specificity of the enzyme.

Significance of Aryloxy-substituted Tryptophans in Chemical Biology Research

The introduction of an aryloxy group, such as the benzyloxy group in this compound, onto the indole (B1671886) ring of tryptophan is a significant modification that imparts unique properties to the molecule. Aryloxy-substituted tryptophans are a class of non-canonical amino acids that have found diverse applications in chemical biology.

The presence of the bulky and aromatic benzyloxy group can influence the chemical and physical properties of the tryptophan molecule. This can affect its solubility, reactivity, and interactions with biological macromolecules. In the context of peptide and protein studies, the incorporation of such modified amino acids can be used to probe protein structure and function. The aryloxy moiety can introduce new steric or electronic features that can alter protein folding, stability, and binding interactions.

Furthermore, aryloxy-substituted tryptophans can serve as valuable chemical probes. For example, the benzyl group can be replaced with other functional groups, allowing for the attachment of fluorescent tags, cross-linkers, or other reporter molecules. This enables researchers to track the localization and interactions of tryptophan-containing peptides or proteins within a cellular environment.

Overview of Research Paradigms and Key Areas of Investigation for Modified Indole Compounds

The study of modified indole compounds, including this compound, falls under several key research paradigms:

Synthetic Chemistry: A primary area of investigation is the development of novel and efficient synthetic routes to access these modified tryptophans. This includes the exploration of different protecting group strategies, methods for indole ring functionalization, and stereoselective synthesis to obtain specific enantiomers. The synthesis of 5-benzyloxytryptophan, a positional isomer of the title compound, has been well-documented as a key step in the production of 5-hydroxytryptophan (B29612) (5-HTP), a precursor to serotonin. nih.govcdnsciencepub.com

Biosynthetic Pathway Elucidation: Modified tryptophans are instrumental in unraveling the intricacies of metabolic pathways. By synthesizing and introducing isotopically labeled or modified tryptophan analogs into biological systems, researchers can trace their metabolic fate and identify the enzymes and intermediates involved in various biosynthetic processes. The use of N-acetyl-6-benzyloxytryptophan to study pigment formation in fungi is a prime example of this paradigm.

Enzyme Mechanism and Inhibition Studies: Modified tryptophans are frequently used to probe the active sites of enzymes that process tryptophan. By systematically altering the structure of the tryptophan substrate, researchers can map the steric and electronic requirements of an enzyme's active site. Furthermore, these analogs can act as inhibitors of specific enzymes, providing valuable tools for studying their biological roles and for the development of potential therapeutic agents.

Drug Discovery and Development: The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.gov The modification of the indole ring, as seen in this compound, is a common strategy in drug discovery to optimize the pharmacological properties of a lead compound.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C18H18N2O3
Molecular Weight 310.35 g/mol
CAS Number Not explicitly found for this compound, but related compounds have CAS numbers.
Appearance Solid (inferred from related compounds)
Solubility Expected to have limited solubility in water.

Table 2: Research Applications of this compound and Related Compounds

CompoundResearch ApplicationKey Findings
This compound Precursor for the synthesis of N-acetyl-6-hydroxytryptophan.Enabled the confirmation of the natural substrate for a fungal enzyme.
5-Benzyloxytryptophan Intermediate in the synthesis of 5-hydroxytryptophan (5-HTP). nih.govcdnsciencepub.comA crucial step in the production of a precursor to the neurotransmitter serotonin. nih.govcdnsciencepub.com
Aryloxy-substituted Tryptophans Probes for studying protein structure and function.Can alter protein folding and binding interactions.
Modified Indole Compounds Scaffolds for drug discovery.The indole nucleus is a common feature in many biologically active molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(6-phenylmethoxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-9-14(6-7-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIAXGODDHHBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346963
Record name dl-6-Benzyloxytryptophan
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Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67607-63-0
Record name NSC92543
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-6-Benzyloxytryptophan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Chemical Synthesis Approaches to DL-6-Benzyloxytryptophan and its Analogues

The chemical synthesis of this compound and its analogues can be broadly approached by two main strategies: functionalizing a pre-existing tryptophan backbone or, more commonly, by building the molecule from a functionalized indole (B1671886) precursor. The latter approach offers greater control over the substitution pattern on the indole ring.

Achieving regioselective functionalization of the indole nucleus, particularly at the C6 position, is a significant challenge due to the higher intrinsic reactivity of the C3 and C2 positions. Directing group strategies are often employed to achieve substitution on the six-membered benzenoid ring. While direct C6 functionalization is less common, multi-step sequences starting from substituted anilines or other precursors are typically used to install the desired benzyloxy group at the C6 position prior to the formation of the indole ring or the addition of the amino acid side chain. This ensures that the substitution is unambiguously located at the desired position.

Recent advances in C-H functionalization offer promising routes. For instance, palladium and copper-catalyzed methods have been developed for the regioselective C4 and C5 arylation of indoles, suggesting that with appropriate directing groups and catalytic systems, functionalization at the C6 position could be achieved. nih.gov These methods often rely on a directing group installed on the indole nitrogen to guide the metal catalyst to a specific C-H bond on the benzenoid ring. nih.gov

Once the 6-benzyloxyindole (B15660) precursor is obtained, the next critical step is the construction of the α-amino acid side chain at the C3 position. Several established methods for tryptophan synthesis can be adapted for this purpose. These strategies generally involve the coupling of the substituted indole with a precursor that provides the amino acid backbone. chim.it

Common strategies include:

Alkylation of Chiral Auxiliaries: This involves reacting 6-benzyloxyindole with a chiral glycine (B1666218) enolate equivalent.

Enantioselective Hydrogenation: This method uses dehydroamino acid precursors which are then hydrogenated to form the chiral center.

Friedel-Crafts Alkylation: The 6-benzyloxyindole can react with a serine-derived electrophile, such as dehydroalanine (B155165) or a derivative, to form the carbon-carbon bond at the C3 position.

Enzymatic Approaches: Tryptophan synthase (TrpS) and its engineered variants are highly effective for synthesizing tryptophan and its analogues. chim.itmorressier.comdigitellinc.com The β-subunit (TrpB) catalyzes the reaction between an indole analogue (like 6-benzyloxyindole) and L-serine to directly form the corresponding L-amino acid with high enantioselectivity. morressier.comdigitellinc.comacs.org This biocatalytic approach avoids the need for protecting groups on the indole and often proceeds in water under mild conditions. acs.org

StrategyKey Reagents/CatalystsAdvantagesDisadvantages
Friedel-Crafts Alkylation 6-Benzyloxyindole, Serine-derived electrophile, Lewis acidDirect C-C bond formationCan lead to side products, may require harsh conditions
Negishi Coupling 3-Zincated indole, β-iodoalanine derivative, Pd catalystGood for complex substratesRequires organometallic reagents
Aziridine Opening 6-Benzyloxyindole, Aziridine-2-carboxylate, Lewis acid (e.g., Sc(OTf)₃)Stereocontrolled synthesis possibleRequires stoichiometric Lewis acid
Enzymatic Synthesis (TrpB) 6-Benzyloxyindole, L-Serine, Pyridoxal (B1214274) 5'-phosphate (PLP) cofactorHigh stereoselectivity (L-form), mild conditions, environmentally friendlyEnzyme availability and stability, substrate scope can be limited to engineered variants

The synthesis of tryptophan derivatives often requires the use of protecting groups to prevent unwanted side reactions at the α-amino group, the α-carboxylic acid group, and the indole nitrogen.

α-Amino Group: The most common protecting groups are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile.

α-Carboxylic Acid Group: This is typically protected as an ester, such as a methyl or benzyl (B1604629) ester, which can be removed by saponification or hydrogenolysis, respectively.

Indole Nitrogen (N-in): While tryptophan can be used in peptide synthesis without protecting the indole nitrogen, protection can prevent oxidation and side reactions during acid-mediated cleavage steps. peptide.com The most common protecting groups for the indole nitrogen are the formyl (CHO) group and the Boc group. peptide.comnih.govacs.org The formyl group is stable to TFA but can be removed during final cleavage with hydrogen fluoride (B91410) (HF) or by specific de-formylating agents. peptide.comnih.govacs.org The Boc group on the indole nitrogen offers robust protection and is cleaved with TFA. peptide.com

Protecting GroupMoiety ProtectedCommon Cleavage ReagentsKey Features
Boc (tert-butoxycarbonyl) α-Amino, Indole NitrogenTrifluoroacetic Acid (TFA)Widely used, provides good protection. peptide.com
Fmoc (9-Fluorenylmethyloxycarbonyl) α-AminoPiperidine (Base)Orthogonal to acid-labile groups.
CHO (Formyl) Indole NitrogenHydrogen Fluoride (HF), HydrazineProtects against modification during cleavage. peptide.comnih.gov
Bzl (Benzyl) Carboxylic Acid, HydroxylHydrogenolysis (H₂, Pd/C)Common ester and ether protection.

Many classical chemical syntheses of tryptophan analogues result in a racemic mixture (DL-form) of the final product. To obtain the individual enantiomers (D- or L-tryptophan (B1681604) derivatives), a resolution step is necessary.

Common resolution methods include:

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. google.com These salts have different solubilities and can be separated by fractional crystallization. google.com

Enzymatic Resolution: Enzymes such as aminoacylases can selectively hydrolyze one enantiomer of an N-acetylated racemic mixture, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid.

Chiral Chromatography: The racemic mixture can be separated using a chiral stationary phase in high-performance liquid chromatography (HPLC). This method is often used for analytical purposes but can also be applied on a preparative scale.

For DL-tryptophan (B138688) specifically, chemical resolution is a common method where it is reacted with a chiral organic acid to form diastereomers that can be separated based on their differing physical properties. google.com Alternatively, enzymatic methods using a broad specificity amino acid racemase can be used to convert L-tryptophan into a DL-mixture, which can then be subjected to resolution. nih.gov

The synthesis of the key intermediate, 6-benzyloxyindole, is a critical first stage. A common and effective route starts from 2-methyl-3-nitrophenol (B1294317). orgsyn.org

The synthetic sequence is as follows:

Benzylation: The phenolic hydroxyl group of 2-methyl-3-nitrophenol is protected as a benzyl ether by reacting it with benzyl chloride in the presence of a base like potassium carbonate. This yields 6-benzyloxy-2-nitrotoluene. orgsyn.org

Condensation: The resulting nitrotoluene is then condensed with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine. This step builds the foundation for the five-membered ring of the indole. orgsyn.org

Reductive Cyclization: The intermediate from the condensation step is then subjected to reductive cyclization to form the indole ring, yielding 6-benzyloxyindole. orgsyn.org

This precursor is a crystalline solid that serves as a reactant for various subsequent reactions, including Friedel-Crafts alkylations, to build more complex molecules. chemicalbook.comsigmaaldrich.comscbt.com

Scalability and Efficiency of Synthetic Routes for Research Purposes

Biocatalytic Synthesis: The use of engineered tryptophan synthase (TrpB) offers a highly efficient and scalable route for producing the L-enantiomer of 6-benzyloxytryptophan. acs.org These enzymatic reactions are often performed in a single step from readily available starting materials (6-benzyloxyindole and serine), proceed with high enantiopurity, and avoid the need for complex protecting group manipulations. acs.org The enzymes can be produced in large quantities through fermentation and can be operated at elevated temperatures to improve substrate solubility. acs.org This makes the biocatalytic approach particularly attractive for producing research quantities of the L-isomer in a cost-effective and environmentally friendly manner.

The choice between a purely chemical or a chemo-enzymatic approach depends on the specific research need. If only the L-isomer is required, the enzymatic route is often superior in terms of efficiency and scalability. If the D-isomer or the racemic mixture is needed, a classical chemical synthesis followed by resolution is the more appropriate strategy.

Chemoenzymatic and Biocatalytic Approaches

The synthesis of tryptophan analogs has increasingly utilized chemoenzymatic and biocatalytic methods, offering environmentally benign alternatives to traditional chemical syntheses. A key enzyme in this field is tryptophan synthase (TrpS), which naturally catalyzes the final step in L-tryptophan biosynthesis. researchgate.net The TrpS enzyme is a heterodimer composed of an α-subunit (TrpA) and a β-subunit (TrpB). TrpA catalyzes the conversion of indole-3-glycerol phosphate (B84403) to indole, while TrpB is responsible for the condensation of indole with L-serine to form L-tryptophan. chim.it

Engineered variants of the tryptophan synthase β-subunit (TrpB) have demonstrated significant potential for the synthesis of a wide range of noncanonical amino acids. nih.gov These biocatalysts can be employed for the production of tryptophan analogs that would otherwise require multi-step, and often complex, chemical routes. While direct enzymatic synthesis of this compound is not extensively documented in publicly available research, the existing enzymatic platforms for tryptophan analog synthesis suggest a viable pathway. For instance, engineered TrpB from organisms like Thermotoga maritima has been successfully used to synthesize various tryptophan analogs in aqueous media. nih.gov

A potential chemoenzymatic strategy for the synthesis of this compound could involve the enzymatic condensation of 6-benzyloxyindole with a suitable amino acid precursor, such as serine, catalyzed by an engineered tryptophan synthase. The broad substrate tolerance of some engineered TrpB variants suggests that 6-substituted indoles can be accommodated in the active site.

Furthermore, advancements in protein engineering and directed evolution have led to the development of robust biocatalysts capable of synthesizing even bulky β-branched tryptophan analogs in a single step. nih.govchemrxiv.org An engineered variant of Pyrococcus furiosus tryptophan synthase, PfTrpB7E6, has been shown to be effective in this regard. nih.govchemrxiv.org The molecular basis for the enhanced catalytic efficiency and broad substrate scope of such engineered enzymes has been investigated through techniques like X-ray crystallography and UV/Vis spectroscopy, revealing that specific mutations can significantly impact the reactivity and stability of key intermediates. nih.gov

The application of these biocatalytic systems offers a promising and sustainable approach for the production of complex tryptophan derivatives like this compound.

Derivatization Strategies for Modified Tryptophan Structures

The derivatization of the tryptophan scaffold is a crucial strategy for accessing a diverse range of modified structures with unique properties. These strategies can be broadly categorized into modifications of the indole ring and alterations of the amino acid side chain. For a molecule like 6-Benzyloxytryptophan, derivatization can be employed to introduce additional functional groups or to incorporate the amino acid into larger molecular frameworks, such as peptides.

One powerful approach for the direct modification of the tryptophan indole ring is transition metal-catalyzed C-H activation. chim.it This method allows for the selective functionalization of specific C-H bonds on the indole nucleus, enabling the introduction of various substituents. While direct C-H activation on 6-Benzyloxytryptophan is not specifically detailed in the provided search results, the general principles of this methodology are applicable. For example, ruthenium(II)-catalyzed C-H activation has been used for the arylation of the C2 position of indoles, employing removable directing groups at the N1 position. chim.it

Another significant strategy for creating modified tryptophan structures involves coupling reactions. The nucleophilic addition of indoles to serine-derived aziridine-2-carboxylates represents a viable method for the synthesis of tryptophan derivatives. chim.it This approach, often facilitated by Lewis acids like Sc(OTf)3, allows for the formation of the C-C bond between the indole ring and the amino acid backbone. chim.it

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, have been effectively used to synthesize aza-tryptophan derivatives. chim.it This strategy involves the coupling of an organozinc reagent with a halogenated indole or a halogenated amino acid precursor. Such methods could potentially be adapted for the derivatization of 6-Benzyloxytryptophan to introduce further complexity.

The table below summarizes some general derivatization strategies that could be applicable to the modification of 6-Benzyloxytryptophan.

Derivatization StrategyDescriptionPotential Application to 6-Benzyloxytryptophan
C-H Activation Direct functionalization of C-H bonds on the indole ring using a transition metal catalyst.Introduction of substituents at various positions of the indole nucleus of 6-Benzyloxytryptophan.
Nucleophilic Addition Reaction of the indole nucleus with an electrophilic amino acid precursor, such as an aziridine-2-carboxylate.Synthesis of tryptophan analogs with modified backbones starting from 6-benzyloxyindole.
Cross-Coupling Reactions Palladium-catalyzed reactions (e.g., Negishi, Suzuki, Buchwald-Hartwig) to form new C-C or C-N bonds.Further functionalization of the indole ring or the amino acid portion of 6-Benzyloxytryptophan.

These derivatization strategies provide a versatile toolkit for the synthesis of a wide array of modified tryptophan structures, enabling the exploration of their potential applications in various scientific fields.

Biochemical Roles and Mechanistic Investigations

Interactions with Amino Acid Transporters

The large neutral amino acid transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for various amino acids and pharmaceutical drugs. nih.govnih.gov Its role in cellular nutrient uptake, particularly in cancer cells where it is often overexpressed, has made it a significant target for therapeutic research. nih.govnih.gov

Research into a series of l-tryptophan (B1681604) derivatives has shed light on the inhibitory potential of benzyloxytryptophan isomers on the activity of the L-type amino acid transporter 1 (LAT1). nih.govnih.gov A study investigating the four isomeric forms—4-, 5-, 6-, and 7-benzyloxy-l-tryptophans—revealed that the position of the benzyloxy group on the indole (B1671886) ring is a critical determinant of inhibitory activity. nih.govnih.gov

In this comparative analysis, 5-benzyloxy-l-tryptophan emerged as the most potent inhibitor, with an IC50 value of 19 μM for the inhibition of [³H]-l-leucine uptake in HT-29 human colon carcinoma cells. nih.govnih.gov Conversely, the 4-, 6-, and 7-benzyloxy-l-tryptophan isomers showed no significant inhibition of LAT1-mediated transport at concentrations up to 100 μM. nih.gov Furthermore, none of the tested benzyloxy-l-tryptophan derivatives were found to be substrates for LAT1-mediated transport. nih.govnih.gov

CompoundIC50 (μM) for LAT1 Inhibition
4-Benzyloxy-l-tryptophan > 100
5-Benzyloxy-l-tryptophan 19
6-Benzyloxy-l-tryptophan > 100
7-Benzyloxy-l-tryptophan > 100

Data from a study on the inhibition of [³H]-l-leucine uptake into HT-29 cells. nih.gov

While inhibitory concentrations (IC50 values) provide valuable information about the potency of benzyloxytryptophan isomers, detailed kinetic and equilibrium binding studies are essential for a comprehensive understanding of their interaction with LAT1. Such studies typically determine parameters like the inhibition constant (Ki), the dissociation constant (Kd), and the maximum binding capacity (Bmax), which characterize the affinity and binding dynamics of a ligand to its transporter.

For dl-6-Benzyloxytryptophan specifically, there is a notable lack of publicly available, detailed kinetic and equilibrium binding data in the scientific literature. While the IC50 value indicates weak to no direct inhibition under the tested conditions, the absence of kinetic parameters such as Km and Vmax for transport, or Ki for inhibition, means that a complete picture of its interaction with LAT1 at a molecular level remains to be elucidated. nih.gov General studies on LAT1 kinetics show that it is a high-affinity, low-capacity transporter for its natural substrates. nih.gov

The differential inhibitory activity among the benzyloxytryptophan isomers underscores the importance of the substituent's position on the indole ring for LAT1 recognition. The finding that only the 5-substituted isomer exhibits significant inhibitory activity suggests a specific spatial arrangement is necessary for effective binding to the transporter's active site. nih.govnih.gov

The lack of activity for the 4-, 6-, and 7-benzyloxy isomers, including this compound, indicates that the placement of the bulky benzyloxy group at these positions may sterically hinder the molecule from fitting into the LAT1 binding pocket. nih.gov This highlights the stringent structural requirements for ligand recognition by LAT1. Further modifications, such as replacing the carboxy group in 5-benzyloxy-l-tryptophan with a bioisosteric tetrazole moiety, resulted in a complete loss of potency, further emphasizing the critical role of the carboxylate group for interaction with the transporter. nih.govnih.gov

Role as a Precursor or Intermediate in Biosynthetic Pathways

Tryptophan is a fundamental precursor for a vast array of biologically active molecules, including neurotransmitters and a wide variety of secondary metabolites like indole alkaloids. nih.gov The potential for synthetic tryptophan derivatives, such as this compound, to enter these pathways is an area of scientific inquiry.

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506), catalyzing the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612). wikipedia.orgresearchgate.net The substrate specificity of TPH is a key factor in determining whether substituted tryptophan analogues can be metabolized through this pathway.

Currently, there is a lack of specific studies in the available scientific literature investigating the metabolism of this compound by tryptophan hydroxylase. While TPH is known to be part of a superfamily of aromatic amino acid hydroxylases, detailed investigations into its promiscuity with a wide range of substituted tryptophans, particularly those with bulky substituents at the 6-position, are not extensively documented. frontiersin.org The presence of the large benzyloxy group at the 6-position of the indole ring may pose a significant steric hindrance, potentially preventing the compound from effectively binding to the active site of TPH. However, without direct experimental evidence, its role as a substrate or inhibitor of TPH remains speculative.

The biosynthesis of indole alkaloids and other secondary metabolites often begins with tryptophan. nih.govresearchgate.net Various enzymatic modifications, such as those by tryptophan synthase, can incorporate substituted indoles into tryptophan analogues, which can then potentially be used in downstream pathways. nih.gov

There is currently no direct evidence in the reviewed scientific literature to suggest that this compound serves as a precursor or intermediate in the biosynthesis of known indole alkaloids or other secondary metabolites. Studies on the metabolism of tryptophan analogues by microorganisms have shown that some substituted tryptophans can be converted into new derivatives. For instance, Pseudomonas aureofaciens has been shown to metabolize tryptophans substituted at the 5, 6, and 7 positions to yield new pyrrolnitrin (B93353) derivatives. nih.gov However, these studies did not specifically investigate 6-benzyloxy-l-tryptophan. The incorporation of such a modified precursor into a complex biosynthetic pathway would depend on the substrate tolerance of multiple enzymes within that pathway.

Enzymatic Transformations and Metabolic Fates of Benzyloxytryptophan Derivatives

The metabolic journey of tryptophan derivatives is intricate, primarily governed by enzymes such as tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase (IDO), and tryptophan hydroxylase (TPH), which direct the molecule down the kynurenine (B1673888) or serotonin pathways, respectively nih.govnih.govfrontiersin.org. While direct enzymatic transformation and metabolic fate studies on this compound are not extensively documented in publicly available research, inferences can be drawn from the metabolism of similar tryptophan analogs.

The introduction of a benzyloxy group at the 6th position of the indole ring likely influences its interaction with key metabolic enzymes. The bulky benzyloxy substituent may sterically hinder the binding of the molecule to the active sites of TDO and IDO, potentially slowing its entry into the kynurenine pathway, which is the major route for tryptophan degradation nih.gov.

Alternatively, this compound could act as a substrate or an inhibitor for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis nih.govmedchemexpress.comwikipedia.org. The metabolism of a similar compound, 6-fluoro-DL-tryptophan, has been shown to be a substrate for TPH, leading to the formation of 6-fluoro-5-hydroxytryptophan and subsequently 6-fluoro-serotonin nih.gov. This suggests that the enzymatic machinery of the serotonin pathway can process tryptophan molecules with substitutions at the 6th position. If this compound is hydroxylated by TPH at the 5th position, it would lead to the formation of 6-benzyloxy-5-hydroxytryptophan. Subsequent decarboxylation would yield 6-benzyloxy-serotonin.

The ultimate metabolic fate would depend on the subsequent enzymatic processing of these derivatives. The benzyloxy group might be cleaved, leading to hydroxylated tryptophan or serotonin derivatives, which could then be further metabolized and excreted. The stability of the benzyl (B1604629) ether linkage under physiological conditions would be a critical determinant of the metabolic profile.

Table 1: Potential Enzymatic Transformations of this compound

EnzymePotential Action on this compoundPotential Product(s)Pathway Implication
Tryptophan Hydroxylase (TPH)Hydroxylation at the 5-position of the indole ring6-Benzyloxy-5-hydroxytryptophanEntry into the serotonin synthesis pathway.
Aromatic Amino Acid DecarboxylaseDecarboxylation of 6-Benzyloxy-5-hydroxytryptophan6-Benzyloxy-serotoninFormation of a novel serotonin analog.
Cytochrome P450 enzymesCleavage of the benzyloxy group (debenzylation)6-HydroxytryptophanFormation of a hydroxylated tryptophan derivative.
Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO)Potential for slow or inhibited oxidation of the indole ringLimited or no entry into the kynurenine pathwayDiversion from the major tryptophan degradation route.

Application as a Biological Probe in Mechanistic Research

The unique chemical structure of this compound makes it a candidate for use as a biological probe to investigate the intricacies of tryptophan metabolism and the serotonergic system.

Design and Synthesis of this compound as a Chemical Probe

The design of this compound as a chemical probe is centered on the strategic placement of the benzyloxy group. This modification serves to alter the electronic and steric properties of the tryptophan molecule without drastically changing its core structure, allowing it to interact with the enzymatic machinery of tryptophan metabolism. The synthesis of related (S)-6-benzyloxytryptophan derivatives has been documented, often involving the protection of the amino and carboxyl groups, followed by the introduction of the benzyloxy moiety onto the indole ring at the 6th position google.com. A common synthetic route involves the use of 6-benzyloxyindole (B15660) as a starting material google.com. The synthesis of the dl-racemic mixture would follow similar principles, potentially starting from dl-tryptophan (B138688) or by racemizing the chiral center during the synthesis.

For use as a probe, the synthesis could be adapted to include isotopic labeling, such as with Carbon-14 or Tritium, to facilitate tracking of its metabolic fate and quantification in biological samples nih.gov.

Use in Perturbing and Elucidating Biological Pathways

As a biological probe, this compound can be utilized to perturb and study biological pathways in several ways:

Inhibition of Tryptophan-Metabolizing Enzymes: The bulky benzyloxy group might cause this compound to act as a competitive or non-competitive inhibitor of enzymes like TPH, TDO, or IDO nih.govmedchemexpress.combenthamopenarchives.com. By observing the downstream effects of this inhibition, such as altered levels of serotonin or kynurenine metabolites, researchers can elucidate the roles of these pathways in various physiological and pathological processes.

Probing the Serotonin Pathway: If metabolized by the serotonin pathway, as is the case with 6-fluoro-DL-tryptophan, this compound can be used to trace the activity of this pathway in different tissues or cellular compartments nih.gov. The formation of novel metabolites like 6-benzyloxy-serotonin could also be used to study the function and regulation of the serotonergic system.

Studying Tryptophan Transport: The uptake of this compound by cells and its transport across biological membranes, such as the blood-brain barrier, can be studied to understand the mechanisms of tryptophan transport.

Methodologies for Assessing Probe-Target Interactions

To validate the utility of this compound as a biological probe, it is essential to characterize its interactions with target proteins. A variety of in vitro and in situ techniques can be employed for this purpose.

Table 2: Methodologies for Assessing Probe-Target Interactions

MethodologyPrincipleApplication for this compound
Enzyme Inhibition Assays Measures the effect of the probe on the catalytic activity of a target enzyme.To determine if this compound inhibits TPH, TDO, or IDO and to calculate inhibition constants (e.g., IC50, Ki).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein to determine binding affinity, stoichiometry, and thermodynamics.To directly measure the binding affinity of this compound to purified tryptophan-metabolizing enzymes.
Surface Plasmon Resonance (SPR) Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where a target protein is immobilized.To study the kinetics (association and dissociation rates) of the interaction between this compound and its target enzymes.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding in a cellular context.To confirm target engagement of this compound with its intended protein targets within intact cells.
Radioligand Binding Assays Uses a radiolabeled version of the probe to quantify its binding to a target protein.To determine the binding affinity and density of binding sites for [14C]- or [3H]-labeled this compound on its target proteins.
Mass Spectrometry-based Proteomics Identifies and quantifies proteins that interact with the probe, often after affinity purification or chemical cross-linking.To identify the protein targets of this compound in a complex biological sample in an unbiased manner.

Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Analysis and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like dl-6-Benzyloxytryptophan, various liquid chromatography methods are employed to ensure its identity and purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of pharmaceutical compounds and related substances. Developing a robust HPLC method for this compound involves a systematic process of selecting and optimizing chromatographic conditions to achieve adequate separation from impurities and potential degradants.

The development process typically begins with the selection of a suitable stationary phase and mobile phase. Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC is the most common approach. A C18 (octadecylsilyl) column is often the first choice due to its versatility and wide applicability.

Optimization involves adjusting mobile phase composition (e.g., the ratio of an organic solvent like acetonitrile (B52724) or methanol (B129727) to an aqueous buffer), pH, and flow rate to achieve the best resolution, peak shape, and analysis time. The use of additives like formic acid or trifluoroacetic acid in the mobile phase can improve peak symmetry by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and ensuring the analyte is in a single ionic form. Detection is typically performed using a UV detector, leveraging the chromophoric indole (B1671886) ring and benzyl (B1604629) group present in the molecule.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseA: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
GradientIsocratic or Gradient Elution (e.g., 20-80% B over 15 minutes)
Flow Rate1.0 mL/min
Column Temperature25-30 °C
Detection Wavelength~280 nm
Injection Volume10 µL

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantial improvements in resolution, speed, and sensitivity. nih.govnih.govresearchgate.net For the analysis of this compound, converting an HPLC method to a UPLC method can decrease run times from over 10 minutes to just a few minutes without compromising separation quality. rsc.org

The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities from the main compound. nih.gov The increased speed allows for higher sample throughput, which is critical in research and quality control environments. The principles of method development for UPLC are similar to those for HPLC, but parameters are scaled to accommodate the smaller particle sizes and higher flow rates.

Table 2: Comparison of Typical HPLC and UPLC Performance

ParameterHPLCUPLC
Particle Size3-5 µm< 2 µm
Typical Run Time10-30 min1-5 min
ResolutionGoodExcellent
System Pressure1000-4000 psi6000-15000 psi
SensitivityStandardHigher

The "dl-" prefix in this compound indicates that it is a racemic mixture, containing equal amounts of the d- and l-enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are essential. Chiral chromatography is the primary technique used for this purpose.

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For tryptophan and its derivatives, several types of CSPs have proven effective. nih.govresearchgate.net These include:

Protein-based CSPs : Columns with an immobilized protein, such as bovine serum albumin (BSA), can resolve tryptophan enantiomers based on stereospecific interactions. nih.govresearchgate.net

Polysaccharide-based CSPs : Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support are widely used and offer excellent enantioselectivity for a broad range of compounds. lcms.czresearchgate.net

Macrocyclic glycopeptide CSPs : These phases (e.g., teicoplanin or vancomycin-based) are versatile and can operate in reversed-phase, normal-phase, or polar organic modes, making them compatible with mass spectrometry. lcms.cz

The development of a chiral separation method involves screening different CSPs and mobile phases to find conditions that provide a baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks. nih.gov

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elucidating the structure of compounds like this compound. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules. youtube.com In ESI-MS, the analyte in solution is sprayed through a high-voltage capillary, creating charged droplets. nih.govyoutube.com As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.govyoutube.com

For this compound, ESI in the positive ion mode is typically used. The molecule readily accepts a proton (H+) at the primary amine group, forming the protonated molecular ion [M+H]+. By analyzing the m/z of this ion, the molecular weight of the compound can be accurately confirmed.

Molecular Formula of 6-Benzyloxytryptophan : C₁₈H₁₈N₂O₃

Monoisotopic Mass : 310.1317 g/mol

Expected [M+H]⁺ ion : m/z 311.1390

Tandem Mass Spectrometry (MS/MS) provides definitive structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. nih.gov This technique is crucial for confirming the identity of this compound and distinguishing it from isomers. mdpi.comnih.gov

In an MS/MS experiment, the [M+H]⁺ ion of 6-Benzyloxytryptophan (m/z 311.1) is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure. Tryptophan and its derivatives are known to produce specific fragment ions. rsc.orgresearchgate.net For 6-Benzyloxytryptophan, predictable fragmentation pathways include:

Loss of the benzyl group : Cleavage of the ether bond can result in the loss of a benzyl radical (C₇H₇•) or toluene (B28343) (C₇H₈), though the most common fragmentation in ESI is often the loss of a stable neutral molecule or cleavage that results in a stable ion. A key fragment would be the tropylium (B1234903) ion at m/z 91, characteristic of a benzyl group.

Side-chain cleavage : Fragmentation of the amino acid side chain is common, often involving the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

Formation of the indolyl-methyl ion : Cleavage of the bond between the α- and β-carbons of the side chain leads to a characteristic fragment for tryptophan derivatives.

Analysis of a structurally similar compound, 7-Benzyloxytryptamine, shows a prominent fragment at m/z 130, corresponding to the indolyl-methyl ion after cleavage of the side chain. massbank.jp A similar fragmentation would be expected for 6-Benzyloxytryptophan.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of 6-Benzyloxytryptophan

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral Loss / Fragment Structure
311.1293.1Loss of H₂O (water)
265.1Loss of HCOOH (formic acid)
188.1Indole ring with attached side chain after loss of benzyl group
91.1Tropylium ion (C₇H₇⁺) from the benzyl group

This combination of chromatographic and mass spectrometric techniques provides a comprehensive analytical workflow for the rigorous characterization of this compound, ensuring its identity, purity, and structural integrity.

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the protons of the indole ring, the alanine (B10760859) side chain, and the benzyl protecting group. While specific experimental data for this compound is not readily available in the cited literature, the spectrum of the closely related compound, 6-Benzyloxyindole (B15660), provides a strong basis for predicting the signals of the core structure.

The protons of the benzyloxy group would appear as a multiplet in the aromatic region (approximately 7.3-7.5 ppm) for the phenyl ring and a singlet for the methylene (B1212753) protons (-CH₂-) around 5.1 ppm. The indole protons would exhibit signals characteristic of a 1,2,3-trisubstituted benzene (B151609) ring and the pyrrole (B145914) moiety. For the alanine side chain, the α-proton (α-H) would likely appear as a triplet, the β-protons (β-CH₂) as a doublet of doublets, and the amine (-NH₂) and carboxylic acid (-COOH) protons as broad singlets, the positions of which are dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Indole NH> 10.0Broad SingletExchangeable with D₂O
Phenyl (C₆H₅)7.30 - 7.50Multiplet5 Protons
Indole H-7~ 7.50Doublet
Indole H-2~ 7.20Singlet/Triplet
Indole H-4~ 7.00Doublet
Indole H-5~ 6.80Doublet of Doublets
Benzyl CH₂~ 5.10Singlet2 Protons
α-H~ 4.00Triplet
β-CH₂~ 3.30Doublet of Doublets2 Protons
COOH> 11.0Broad SingletExchangeable with D₂O
NH₂VariableBroad SingletExchangeable with D₂O

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the aromatic and heteroaromatic carbons of the indole and benzyl groups (100-160 ppm), the benzylic methylene carbon (~70 ppm), the α-carbon (~55 ppm), and the β-carbon (~28 ppm). The chemical shifts of indole carbons are well-documented and predictable. The presence of the benzyloxy group at the C-6 position influences the chemical shifts of the surrounding aromatic carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Notes
COOH~ 175Carbonyl Carbon
Indole C-6~ 155Oxygen-substituted aromatic
Benzyl C (ipso)~ 137
Indole C-7a~ 136
Indole C-3a~ 128
Benzyl C (ortho, meta, para)127 - 129
Indole C-2~ 124
Indole C-4~ 120
Indole C-7~ 112
Indole C-3~ 110
Indole C-5~ 95
Benzyl CH₂~ 70
α-C~ 55
β-C~ 28

UV-Vis spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the 6-benzyloxyindole moiety. Indole and its derivatives typically exhibit two main absorption bands in the near-UV region, corresponding to π → π* transitions. These are often referred to as the ¹Lₐ and ¹Lₑ bands.

The absorption spectrum of indole itself shows a strong peak around 270-280 nm. The introduction of the benzyloxy substituent at the 6-position is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system through the oxygen atom's lone pairs. For instance, studies on substituted indoles have shown that substituents on the benzene ring can modulate the absorption wavelengths. The absorption spectrum of this compound would therefore be expected to show maxima in the region of 280-295 nm.

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. The indole group of tryptophan is naturally fluorescent, making this a valuable technique for its detection. The fluorescence properties, including the emission maximum and quantum yield, are highly sensitive to the local environment of the indole ring.

The fluorescence of this compound originates from the 6-benzyloxyindole fluorophore. Typically, indole derivatives are excited in the range of their UV absorption maxima (around 280-295 nm). The emission maximum is subject to a Stokes shift and is highly dependent on solvent polarity. In nonpolar solvents, the emission spectrum may show a fine vibrational structure and a maximum at shorter wavelengths (e.g., ~330-340 nm). In polar solvents like ethanol (B145695) or water, the emission maximum undergoes a significant red shift to around 350-360 nm, and the fine structure is lost. core.ac.uk This solvatochromic shift is a hallmark of indole fluorescence and is a useful property in interaction studies. The benzyloxy substituent is not expected to quench the fluorescence and may slightly alter the emission wavelength compared to unsubstituted tryptophan.

Interactive Data Table: Expected Spectroscopic Properties of this compound

Technique Parameter Expected Value Notes
UV-Vis Spectroscopyλ_max~ 280-295 nmπ → π* transitions of the 6-benzyloxyindole chromophore
Fluorescence SpectroscopyExcitation λ_max~ 285-295 nmCorresponds to the absorption maximum
Emission λ_max~ 340-360 nmHighly solvent-dependent

Validation of Analytical Procedures in Research Contexts

In a research setting, the validation of analytical procedures ensures that the chosen method is reliable, reproducible, and fit for its intended purpose, such as quantification or purity assessment. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or with a mass spectrometer (LC-MS), would be a common analytical technique. The validation of such methods typically follows guidelines like those from the International Council for Harmonisation (ICH) and involves assessing several key parameters. amsbiopharma.comaltabrisagroup.comeuropa.eu

Specificity/Selectivity : This parameter ensures that the analytical signal is solely due to the analyte of interest (this compound) and is not affected by the presence of other components like impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank samples, placebos, and samples spiked with known impurities.

Linearity : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. youtube.com It is typically evaluated by analyzing a series of standards at different concentrations (e.g., 5-6 levels) and performing a linear regression analysis. A correlation coefficient (r²) of ≥ 0.995 is generally considered acceptable. altabrisagroup.com

Range : The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material or a spiked sample) and expressing the result as a percentage recovery. nih.govslideshare.net Typical acceptance criteria for accuracy are within 98-102% of the true value. slideshare.net

Precision : Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-assay precision) : Precision under the same operating conditions over a short interval.

Intermediate Precision : Precision within the same laboratory but on different days, with different analysts, or on different equipment. An RSD of ≤ 2% is often required. amsbiopharma.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The validation of an analytical method for this compound would involve systematically evaluating these parameters to establish a robust and reliable procedure for its analysis in research samples. nih.govnih.govacs.orgsemanticscholar.org

Computational and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools for investigating the interactions between small molecules like dl-6-Benzyloxytryptophan and biological macromolecules. These methods allow for the visualization and analysis of these interactions in three-dimensional space, providing a basis for understanding the compound's mechanism of action.

Ligand-Protein Docking Analyses (e.g., with transporter proteins like LAT1)

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein to form a stable complex. In the context of this compound, docking studies could be employed to investigate its interaction with transporter proteins such as the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells, making it a significant target for drug delivery.

Docking analyses would involve preparing the three-dimensional structures of both this compound and the LAT1 protein. The compound would then be virtually placed into the binding site of the transporter, and various scoring functions would be used to estimate the binding affinity and identify the most stable binding pose. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and specific amino acid residues in the LAT1 binding pocket, would be identified. For instance, studies on LAT1 have identified critical residues for inhibitor binding which could be investigated for their interaction with this compound. nih.gov

A hypothetical docking analysis of this compound with LAT1 might reveal the following interactions:

Interacting Residue of LAT1Type of Interaction with this compound
Serine 66 (S66)Hydrogen Bond
Glycine (B1666218) 67 (G67)Hydrogen Bond
Phenylalanine 252 (F252)Hydrophobic Interaction
Tyrosine 259 (Y259)π-π Stacking
Tryptophan 405 (W405)Hydrophobic Interaction

This table is illustrative and based on known key residues of LAT1 that interact with other ligands. nih.gov Specific interactions with this compound would require dedicated computational studies.

Homology Modeling of Target Proteins for Interaction Studies

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be used to generate a reliable model. This technique relies on the amino acid sequence of the target protein and the known experimental structure of a homologous protein (a template). nih.govnih.gov If a high-resolution crystal structure of a specific transporter or enzyme of interest for this compound interaction was not available, homology modeling would be the first step before docking studies could be performed. The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov

The process of homology modeling for a target protein for this compound would involve these steps:

Template recognition and initial alignment: Identifying a suitable template structure from the Protein Data Bank (PDB).

Alignment correction: Refining the alignment of the target sequence with the template sequence.

Backbone generation: Building the backbone of the target protein based on the template's backbone.

Loop modeling: Building the regions of the protein that are not aligned with the template.

Side-chain modeling: Adding and optimizing the side chains of the amino acids.

Model optimization and validation: Refining the entire model and assessing its quality.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov Following a docking analysis, an MD simulation of the this compound-protein complex can be performed to assess the stability of the predicted binding pose and to gain a deeper understanding of the interactions. plos.org These simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the calculation of binding free energies. nih.gov

An MD simulation would provide insights into:

The stability of the hydrogen bonds and other interactions observed in the docking pose.

The flexibility of the ligand and the protein's binding site.

The role of solvent molecules, such as water, in mediating the interaction. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to investigate the electronic properties of this compound. These calculations provide information about the molecule's electron distribution, orbital energies (HOMO and LUMO), and electrostatic potential. mdpi.com This information is valuable for understanding the molecule's reactivity and its potential to engage in specific types of interactions, such as electrostatic or charge-transfer interactions, with a biological target. For example, quantum chemical calculations have been used to compute the electron coupling between tryptophan residues and heme groups in myoglobin. nih.gov

In Silico Screening and Virtual Library Design for Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. plos.orgrsc.org If this compound were identified as a hit compound, its structure could be used as a starting point for a virtual screening campaign to find analogues with improved properties.

Furthermore, virtual libraries of compounds based on the this compound scaffold could be designed. researchgate.netrsc.org This involves systematically modifying different parts of the molecule to create a diverse set of related compounds. These virtual libraries can then be screened against the target protein to identify promising new candidates for synthesis and experimental testing. biopharminternational.com

Prediction of Molecular Interactions and Binding Affinities

A primary goal of computational and theoretical investigations is the prediction of molecular interactions and the estimation of binding affinities. Various computational methods can be employed to predict the strength of the interaction between this compound and a target protein. nih.gov

Scoring functions used in molecular docking provide a rapid estimation of binding affinity. nih.gov More rigorous methods, such as free energy calculations based on molecular dynamics simulations (e.g., Thermodynamic Integration or Free Energy Perturbation), can provide more accurate predictions of binding free energy. These calculations can help to rank potential drug candidates and to understand the thermodynamic driving forces behind the binding process.

A hypothetical comparison of predicted binding affinities for this compound and its analogues to a target protein might look like this:

CompoundPredicted Binding Affinity (kcal/mol) - Docking ScorePredicted Binding Free Energy (kcal/mol) - MD Simulation
This compound-8.5-10.2
Analogue A (with modification X)-9.2-11.5
Analogue B (with modification Y)-7.8-9.1

This table is for illustrative purposes only. The values represent hypothetical data that could be generated from computational studies.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Routes and Methodologies

A key strategy involves the enantioselective hydrogenation of α,β-didehydroamino acid precursors. chim.it This method is advantageous for producing specific stereoisomers of tryptophan derivatives with high purity. The process typically begins with a Horner-Wadsworth-Emmons reaction between a glycine-derived phosphonate (B1237965) and an appropriate indole-3-carbaldehyde. For 6-benzyloxytryptophan, the synthesis would start from 6-benzyloxyindole (B15660), which is converted to 6-Benzyloxy-1H-indole-3-carbaldehyde. chim.itgoogle.com This aldehyde then reacts to form an olefin, which is subsequently hydrogenated using a chiral rhodium catalyst to yield the desired enantiomer of the amino acid. chim.it

Future advancements are expected to focus on the development of novel chiral catalysts that can operate under milder conditions and with higher turnover numbers, reducing both cost and environmental impact. Furthermore, biocatalytic approaches using engineered enzymes, such as tryptophan synthase (TrpS), are gaining traction. Directed evolution has been applied to TrpS to broaden its substrate scope, enabling the synthesis of various tryptophan analogs directly from serine and the corresponding indole (B1671886) derivative. researchgate.netnih.gov Applying this technology could pave the way for a highly efficient and environmentally benign synthesis of DL-6-Benzyloxytryptophan.

Table 1: Key Stages in a Potential Advanced Synthesis of 6-Benzyloxytryptophan

StepReaction TypeStarting MaterialsKey ReagentsProduct
1Vilsmeier-Haack Reaction6-BenzyloxyindolePhosphorus oxychloride, DMF6-Benzyloxy-1H-indole-3-carbaldehyde
2Horner-Wadsworth-Emmons6-Benzyloxy-1H-indole-3-carbaldehyde, Glycine-derived phosphonateBase (e.g., NaH)α,β-didehydro-6-benzyloxytryptophan derivative
3Asymmetric Hydrogenationα,β-didehydro-6-benzyloxytryptophan derivativeChiral Rhodium Catalyst (e.g., with DIPAMP or DuPHOS ligand), H₂Enantiopure N-protected 6-Benzyloxytryptophan
4DeprotectionN-protected 6-BenzyloxytryptophanAcid or hydrogenation6-Benzyloxytryptophan

Exploration of Novel Biological Targets and Pathways

While this compound is primarily a synthetic intermediate, its structural similarity to tryptophan suggests it could interact with various biological targets and pathways. Future research is poised to explore these potential interactions to uncover novel therapeutic or diagnostic applications.

The primary metabolic routes for tryptophan—the kynurenine (B1673888), serotonin (B10506), and indole pathways—present a rich landscape of potential targets. nih.gov Key enzymes in these pathways, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are critical regulators of immune responses and are often dysregulated in cancer. nih.gov Investigating whether this compound or its derivatives can modulate the activity of these enzymes is a promising avenue.

Furthermore, the structural resemblance to serotonin precursors makes serotonin (5-HT) receptors a plausible target class. Triptans, a major class of anti-migraine drugs, are substituted tryptamine (B22526) derivatives that act as agonists for 5-HT1B and 5-HT1D receptors. wikipedia.org It is conceivable that derivatives of 6-benzyloxytryptophan could be designed to interact with specific 5-HT receptor subtypes, potentially leading to new treatments for neurological disorders. The pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme tryptophan synthase, which catalyzes the final step in tryptophan biosynthesis in microorganisms, is another potential target for developing novel antimicrobial agents. nih.govmdpi.com

Integration of Advanced Computational Modeling with Experimental Studies

The synergy between computational modeling and experimental validation is set to accelerate the exploration of this compound's potential. In silico techniques can provide profound insights into molecular interactions, guiding the design of more focused and efficient laboratory studies. nih.gov

Molecular docking is a powerful computational tool that can predict the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.commdpi.com This method could be employed to screen this compound against a library of biological targets, including the enzymes of the kynurenine pathway (IDO, TDO) and various serotonin receptors. Such studies can identify the most promising candidates for biological evaluation and provide hypotheses about the specific interactions—such as hydrogen bonds or hydrophobic contacts—that stabilize the ligand-protein complex.

Following docking, molecular dynamics (MD) simulations can be used to analyze the stability of the predicted complex over time and calculate binding free energies with greater accuracy. nih.gov This computational analysis can reveal how the binding of this compound might induce conformational changes in the target protein, which is crucial for understanding its functional effect as an agonist, antagonist, or inhibitor. These computational predictions serve as a roadmap for subsequent experimental validation through enzyme assays and binding studies.

Application of this compound in Multidisciplinary Chemical Biology Investigations

The unique structure of this compound makes it a valuable tool for a range of investigations in chemical biology, particularly in the fields of peptide synthesis and protein biophysics.

In solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions on amino acid side chains. biosynth.comthermofisher.comnih.gov The benzyl (B1604629) group on the 6-position of the indole ring serves as a stable protecting group for a hydroxyl functionality. Therefore, this compound can be used as a building block to incorporate a protected 6-hydroxytryptophan residue into a peptide sequence. google.com Subsequent removal of the benzyl group would unmask the hydroxyl group, allowing for site-specific modifications or to study the impact of this substitution on peptide structure and function. This approach is invaluable for creating novel peptides with tailored properties for therapeutic or research purposes. peptide.combachem.com

Furthermore, tryptophan analogs are widely used as fluorescent probes to study protein structure, dynamics, and interactions. acs.org The intrinsic fluorescence of tryptophan is highly sensitive to its local environment. The introduction of the benzyloxy group at the 6-position creates an extended aromatic system that is expected to alter the photophysical properties of the tryptophan side chain, potentially red-shifting its absorption and emission spectra. acs.orgrsc.org This spectral shift could allow researchers to selectively excite and monitor the modified tryptophan residue without interference from other native tryptophans in the protein, providing a powerful tool for studying specific protein domains or protein-protein interactions. nih.gov

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dl-6-Benzyloxytryptophan
Reactant of Route 2
Reactant of Route 2
dl-6-Benzyloxytryptophan

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.